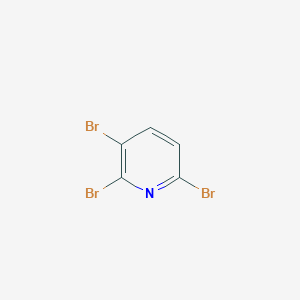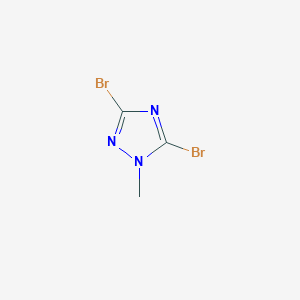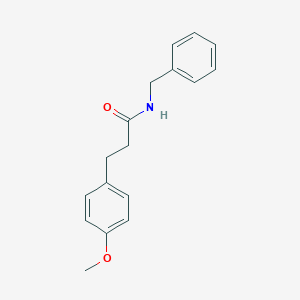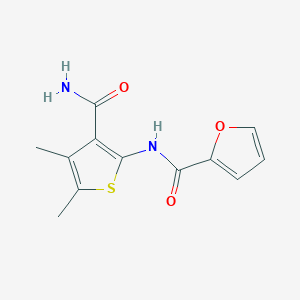
2,4,6-Tri-tert-butylaniline
説明
2,4,6-Tri-tert-butylaniline is an organic compound with the linear formula [(CH3)3C]3C6H2NH2 . It is a white to light yellow powder or crystal . This compound is used in the synthesis of monomeric iminophosphorane .
Molecular Structure Analysis
The molecular formula of this compound is C18H31N . The molecular weight is 261.45 . The SMILES string is CC©©c1cc(c(N)c(c1)C©©C)C©©C .Chemical Reactions Analysis
The reactivity of this compound with alkyl iodides under high pressure has been reported . Oxidation reactions of 2,4,6-tri-t-butylaniline with lead tetraacetate (LTA), lead tetrabenzoate (LTB), peroxybenzoic acid (PBA) and benzoyl peroxide have also been studied .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point of 145-147°C . It is light sensitive and air sensitive, and should be stored under inert gas .科学的研究の応用
Catalytic Oxidation
2,4,6-Tri-tert-butylaniline has been investigated in the context of catalytic oxidation processes. For instance, its oxidation with molecular oxygen and tert-butylhydroperoxide was studied using biomimetic Schiff base complexes as catalysts. These studies highlight its potential in synthetic chemistry and catalysis, particularly in reactions involving the oxidation of organic compounds (J. Knaudt et al., 2000).
Structural and Rotameric Studies
Research has delved into the structural properties and rotamerism of this compound derivatives. The interconversion between separable anilide rotamers through the formation of lithium enolates and their subsequent reactivity has been a subject of study, providing insights into the stereochemical aspects of this compound and its derivatives (Yusuke Ohnishi et al., 2011).
Radical Chemistry
The dediazoniation reaction of this compound, leading to the formation of radicals, has been explored through electron spin resonance and product studies. These investigations contribute to a deeper understanding of radical chemistry and the behavior of sterically hindered aromatic compounds under specific reaction conditions (L. Barclay et al., 1979).
Hydroamination Reactions
The compound has been involved in studies related to hydroamination reactions, particularly in the context of s-block-metal-mediated catalysis. Such research underscores the utility of this compound in complex organic syntheses and the development of new catalytic methodologies (Fadi M. Younis et al., 2015).
作用機序
- All three compounds (phenol, aniline, and thiophenol) exhibit significant isotope effects when this hydrogen is replaced by deuterium .
Target of Action
Mode of Action
Safety and Hazards
生化学分析
Biochemical Properties
It is known that the compound is a sterically hindered amine This means that the bulky tert-butyl groups around the amine group can influence its reactivity and interactions with other biomolecules
Molecular Mechanism
It is known that the compound can react with alkyl iodides under high pressure
特性
IUPAC Name |
2,4,6-tritert-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,19H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJGDSCBQPJPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30242118 | |
| Record name | 2,4,6-Tri-tert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
961-38-6 | |
| Record name | 2,4,6-Tris(1,1-dimethylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=961-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tri-tert-butylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Tri-tert-butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30242118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tri-tert-butylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the bulky structure of TTBA affect its reactivity?
A: The three tert-butyl groups in TTBA cause significant steric hindrance around the nitrogen atom. This steric effect profoundly impacts its reactivity, often leading to unique reaction pathways. For instance, during dediazoniation with butyl nitrite, instead of typical product formations, TTBA undergoes a novel rearrangement of an ortho-tert-butyl group, yielding products like 3-(3,5-di-tert-butylphenyl)-2-methylpropene. []
Q2: What makes the pKa of TTBA's N,N-dimethyl derivative (N,N-Dimethyl-2,4,6-tri-tert-butylaniline) noteworthy?
A: N,N-Dimethyl-2,4,6-tri-tert-butylaniline exhibits a significantly lower pKa* (-1.42 in 50% ethanol at 25°C) compared to N,N-dimethylaniline. This difference of 5.6 pK units highlights the influence of the tert-butyl groups on the basicity of the nitrogen atom. [, ]
Q3: Can TTBA act as a nucleophile?
A: While steric hindrance from the tert-butyl groups reduces its nucleophilicity, TTBA can still participate in reactions with highly reactive electrophiles. Studies have shown its reactivity with activated acryloylcarbamates, leading to the synthesis of N-1 substituted thymine and uracil derivatives. []
Q4: How does TTBA behave in oxidation reactions?
A: TTBA exhibits unique behavior in the presence of oxidizing agents. For example, its reaction with RuCl3·3H2O, studied through voltammetry, ESR, and UV spectroscopy, reveals interactions distinct from those observed with less sterically hindered aromatic amines. [] Similarly, its oxidation with molecular oxygen or tert-butyl hydroperoxide, catalyzed by biomimetic Mn, Fe, and Co complexes, demonstrates distinct catalytic activity and product selectivity compared to standard catalysts like Co(salen). []
Q5: What radical species are formed during the dediazoniation of TTBA?
A: ESR studies on TTBA dediazoniation revealed the formation of two radical species: the 2,4,6-tri-tert-butylphenyl radical and the persistent 2,4,6-tri-tert-butylphenoxy radical. The former undergoes further reactions, explaining the unique product formation observed in these reactions. []
Q6: What insights have been gained from computational studies on TTBA derivatives?
A: Computational chemistry techniques, like DFT calculations, have been valuable in understanding the reactivity of TTBA derivatives. For instance, DFT studies elucidated the decomposition mechanism of activated acryloylcarbamates in the presence of TTBA, offering insights into the reaction pathway and reagent stability. []
Q7: Are there any studies on the potential environmental impact of TTBA?
A7: While the provided research papers primarily focus on the chemical properties and reactivity of TTBA, they lack information regarding its environmental impact and degradation pathways. Further research is needed to assess its ecotoxicological effects and explore strategies for responsible waste management.
Q8: What analytical techniques are commonly employed to study TTBA and its derivatives?
A8: Various analytical techniques have been employed to characterize TTBA and its derivatives, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to investigate reaction mechanisms, product formation, and kinetic studies. [, ]
- Electron Spin Resonance (ESR) Spectroscopy: Utilized to identify and study radical species formed during reactions. [, ]
- UV-Vis Spectroscopy: Employed to analyze electronic transitions and complex formation. []
- Voltammetry: Used to study redox properties and interactions with metal complexes. []
- X-ray Crystallography: Provides detailed structural information about TTBA derivatives. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-](/img/structure/B181228.png)

![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)

![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)

![1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-](/img/structure/B181235.png)


![2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B181244.png)
